REACTION_SMILES
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[CH3:23][CH2:24][OH:25].[F:1][c:2]1[cH:3][cH:4][c:5]([CH:8]2[O:9][CH2:10][CH2:11][N:12]([CH2:14][c:15]3[cH:16][cH:17][cH:18][cH:19][cH:20]3)[CH2:13]2)[cH:6][cH:7]1.[H:21][H:22]>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH:8]2[O:9][CH2:10][CH2:11][NH:12][CH2:13]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(C2CN(Cc3ccccc3)CCO2)cc1
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Name
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Type
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product
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Smiles
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Fc1ccc(C2CNCCO2)cc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:23][CH2:24][OH:25].[F:1][c:2]1[cH:3][cH:4][c:5]([CH:8]2[O:9][CH2:10][CH2:11][N:12]([CH2:14][c:15]3[cH:16][cH:17][cH:18][cH:19][cH:20]3)[CH2:13]2)[cH:6][cH:7]1.[H:21][H:22]>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH:8]2[O:9][CH2:10][CH2:11][NH:12][CH2:13]2)[cH:6][cH:7]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Fc1ccc(C2CN(Cc3ccccc3)CCO2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccc(C2CNCCO2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |